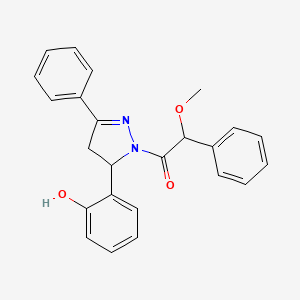

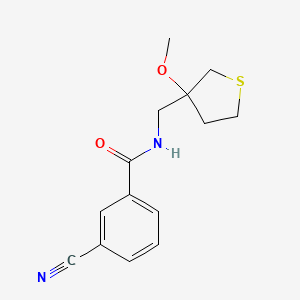

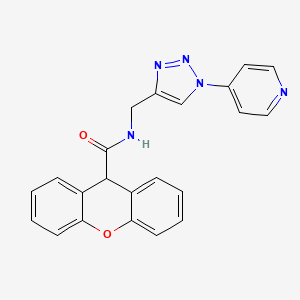

3-cyano-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-cyano-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide”, cyanoacetamides can be prepared by several synthesis strategies . For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate gave 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound was then used to synthesize different heterocyclic derivatives .科学的研究の応用

Chemical Sensing

A study by Younes et al. (2020) on N-(cyano(naphthalen-1-yl)methyl)benzamides demonstrated their utility in colorimetric sensing of fluoride anions. This research highlighted the synthesis of these derivatives and their solid-state properties, revealing their potential in naked-eye detection of fluoride anion in solution through a drastic color transition. The colorimetric sensing behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, suggesting applications in environmental monitoring and diagnostics (Younes et al., 2020).

Organic Synthesis and Polymer Science

Cyano(ethoxycarbonothioylthio)methyl benzoate has been identified as an excellent one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins, according to Bagal et al. (2006). This compound's ability for further elaboration and a rare 1,5-nitrile translocation offers significant potential in synthetic chemistry for creating complex molecules (Bagal et al., 2006).

Photochemical and Photophysical Properties

Kim et al. (2021) synthesized methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its cyano counterpart to investigate their photophysical properties. Their study revealed unique luminescence properties depending on the substituted group, which could be leveraged in designing new luminescent materials for optical applications (Kim et al., 2021).

Neuroleptic Activity

In the realm of pharmacology, benzamide derivatives have been explored for their neuroleptic activity. Iwanami et al. (1981) synthesized a series of benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines as potential neuroleptics. Their study highlighted the inhibitory effects of these compounds on apomorphine-induced stereotyped behavior in rats, suggesting their potential application in the treatment of psychosis (Iwanami et al., 1981).

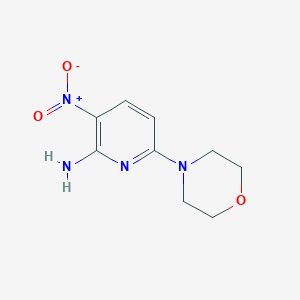

Metabotropic Glutamate Receptor Modulation

Research on 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) by Kinney et al. (2005) has shown it to be a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound's ability to potentiate threshold responses to glutamate in fluorometric Ca2+ assays and its in vivo activity suggest therapeutic applications in the treatment of neurological disorders (Kinney et al., 2005).

特性

IUPAC Name |

3-cyano-N-[(3-methoxythiolan-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-18-14(5-6-19-10-14)9-16-13(17)12-4-2-3-11(7-12)8-15/h2-4,7H,5-6,9-10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULONTCEUHQXKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2735144.png)

![N-(3-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2735147.png)

![N-isobutyl-4-isopropyl-1,5-dioxo-2-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2735148.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide](/img/structure/B2735153.png)

![6-(tert-butyl)-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2735155.png)

![N-(2-bromo-4-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2735158.png)

![6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735164.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2735166.png)